In-Depth Technical Guide: 5-Methyl-2-(pyrimidin-2-yl)benzoic acid
In-Depth Technical Guide: 5-Methyl-2-(pyrimidin-2-yl)benzoic acid
CAS Number: 1088994-22-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a heterocyclic carboxylic acid that has garnered significant interest in medicinal chemistry and drug development. Its chemical structure, featuring a benzoic acid moiety substituted with a methyl group and a pyrimidine ring, makes it a valuable building block for the synthesis of complex pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and its notable application as a key intermediate in the development of orexin receptor antagonists.
Chemical and Physical Properties
A summary of the known chemical and physical properties of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid is presented in the table below. It is important to note that a definitive experimental melting point is not consistently reported in the literature.
| Property | Value | Source(s) |
| CAS Number | 1088994-22-2 | [1] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Boiling Point | 316 °C | [1] |
| Density | 1.260 g/cm³ | [1] |
| Flash Point | 145 °C | [1] |
| pKa (Predicted) | 3.70 ± 0.36 | [1] |
| Solubility | Data not available | |
| Melting Point | Data not available |
Synthesis
The primary synthetic route to 5-Methyl-2-(pyrimidin-2-yl)benzoic acid reported in the literature is through a Negishi cross-coupling reaction. This method offers a direct and efficient way to form the carbon-carbon bond between the benzoic acid and pyrimidine rings.
General Synthesis Workflow
The overall workflow for the synthesis via Negishi coupling is depicted below.
Caption: General workflow for the synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.
Experimental Protocol: Negishi Cross-Coupling
Materials:
-
2-Bromo-5-methylbenzoic acid
-
2-Chloropyrimidine
-
Anhydrous Zinc Chloride (ZnCl₂)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloropyrimidine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise while maintaining the temperature below -70 °C. Stir the mixture for 30 minutes. In a separate flask, add anhydrous zinc chloride to anhydrous THF and stir until dissolved. Transfer the zinc chloride solution to the pyrimidinyl lithium solution at -78 °C via cannula. Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Negishi Coupling: In a separate flame-dried flask under an inert atmosphere, dissolve 2-bromo-5-methylbenzoic acid and the palladium catalyst, PdCl₂(PPh₃)₂, in anhydrous THF. To this mixture, add the freshly prepared organozinc reagent via cannula.
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Acidify the aqueous layer with HCl to a pH of approximately 3-4 to precipitate the product. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 5-Methyl-2-(pyrimidin-2-yl)benzoic acid as a white solid.
Spectroscopic Data
Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectra for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid are not widely available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis.
Application in Drug Development: Intermediate for Filorexant (MK-6096)
5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a crucial intermediate in the synthesis of Filorexant (MK-6096), a potent and selective dual orexin receptor antagonist that was investigated for the treatment of insomnia. Orexin-A and orexin-B are neuropeptides that play a key role in regulating wakefulness. By blocking the orexin receptors (OX1R and OX2R), Filorexant promotes sleep.
Orexin Signaling Pathway
The orexin system involves two G-protein coupled receptors (GPCRs), OX1R and OX2R. The binding of orexin peptides to these receptors initiates a cascade of intracellular signaling events.
Caption: Simplified orexin signaling pathway and the antagonistic action of Filorexant.
Other Potential Applications
Beyond its role as a pharmaceutical intermediate, the structural motifs within 5-Methyl-2-(pyrimidin-2-yl)benzoic acid suggest its potential utility in other areas of chemical research. Its pyrimidine and benzoic acid groups could be leveraged in the synthesis of novel dyes and pigments.[1] Furthermore, its potential to serve as a scaffold in medicinal chemistry research for the development of new therapeutic agents, including potential anticancer and antiviral drugs, is an area of active interest.[2]
Conclusion
5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a compound of significant interest due to its central role as a building block in the synthesis of pharmacologically active molecules, most notably the dual orexin receptor antagonist Filorexant. While detailed experimental data for this compound is not extensively available in the public domain, its synthesis via Negishi cross-coupling provides a viable route for its preparation. Further research into the properties and applications of this versatile molecule is warranted and could lead to the development of novel therapeutics and materials.
